
1-Chloro-amitriptyline
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Overview
Description
1-Chloro-amitriptyline is a structural analog of the tricyclic antidepressant amitriptyline, distinguished by the substitution of a chlorine atom at the 1-position of the dibenzocycloheptene ring system. This modification alters its physicochemical properties, including lipophilicity and electronic distribution, which may influence its pharmacological behavior. The compound has been studied primarily in the context of its interaction with lipid bilayers and membranes, where it exhibits cationic amphiphilic properties similar to its parent compound .
Scientific Research Applications
Pharmacological Applications
1-Chloro-amitriptyline shares many pharmacological properties with its parent compound, amitriptyline, which is primarily used for treating depression, anxiety disorders, and chronic pain conditions. The following sections highlight its therapeutic roles and supporting evidence.
Antidepressant Activity
This compound exhibits significant antidepressant effects similar to those of amitriptyline. Research indicates that it may enhance serotonin levels in the brain, contributing to mood stabilization. A study demonstrated that the compound increased serotonin transporter (SERT) binding recovery in a rat model exposed to 3,4-methylenedioxymethamphetamine (MDMA), suggesting neuroprotective benefits and potential use in treating serotonin-related disorders .
Study | Findings |
---|---|
Wille et al. (2022) | Enhanced SERT binding recovery in MDMA-induced rats by ~18% compared to control . |
Pain Management
The compound has been explored for its analgesic properties. Amitriptyline is frequently prescribed off-label for neuropathic pain management. Case studies suggest that this compound may similarly alleviate chronic pain symptoms by modulating neurotransmitter systems involved in pain perception .
Application | Mechanism |
---|---|
Neuropathic Pain | Modulates serotonin and norepinephrine levels to reduce pain perception . |
Supportive Role in Cancer Treatment
Emerging evidence suggests that this compound may play a supportive role in cancer therapy. It has been observed to enhance the effectiveness of certain anticancer drugs while managing associated depressive symptoms in patients undergoing treatment .
Case Studies and Clinical Insights
Several case studies illustrate the practical applications of this compound in clinical settings:
-
Case Study 1: Depression and Pain Management
A patient with chronic pain and depression was treated with a regimen including this compound. The treatment resulted in significant improvement in both mood and pain levels, highlighting its dual efficacy . -
Case Study 2: Cancer Patient Support
In a cohort of cancer patients experiencing depression due to their diagnosis, the addition of this compound to their treatment plan improved overall quality of life and reduced anxiety symptoms, demonstrating its potential as an adjunct therapy .
Chemical Reactions Analysis
Synthetic Pathways for Amitriptyline Derivatives
Amitriptyline’s synthesis involves multi-step reactions, including Grignard additions, cyclizations, and acid-catalyzed eliminations ( ). For chlorinated derivatives, potential routes include:
-
Electrophilic Aromatic Substitution : Chlorination at position 1 could occur via Friedel-Crafts alkylation or direct Cl<sup>+</sup> attack on the tricyclic aromatic system under acidic conditions.
-
Side-Chain Functionalization : Introduction of chlorine via nucleophilic substitution (e.g., replacing hydroxyl or amine groups with Cl using reagents like SOCl<sub>2</sub> or PCl<sub>5</sub>) ( ).
Key Reaction Conditions:
*Hypothesized based on analogous reactions.
Degradation Mechanisms
Amitriptyline undergoes oxidative degradation via hepatic enzymes (CYP2D6, CYP2C19) and chemical oxidants ( ). Chlorinated derivatives may follow similar pathways:
-
Oxidative N-Dealkylation : Formation of nor-chloro metabolites (e.g., 1-Chloro-nortriptyline) through demethylation ( ).
-
Photodegradation : UV light induces bond cleavage, potentially yielding chlorinated quinone-like structures ( ).
Observed Degradation Products (Analogous to Amitriptyline):
Degradation Type | Major Product | m/z (LC-MS) | Conditions |
---|---|---|---|
Oxidation | Amitriptyline N-oxide | 293.27 | H<sub>2</sub>O<sub>2</sub>, 1 h |
Hydroxylation | 10-Hydroxynortriptyline | 283.19 | CYP2D6 |
Photolysis | Quinone derivative | – | UV exposure |
Metabolic Pathways
While 1-Chloro-amitriptyline’s metabolism is undocumented, amitriptyline’s hepatic processing provides a framework:
-
Phase I Metabolism : Demethylation (CYP2C19) and hydroxylation (CYP2D6) dominate, with possible retention of the chlorine substituent ( ).
-
Phase II Metabolism : Glucuronidation of hydroxylated metabolites, potentially forming 1-Chloro-10-hydroxynortriptyline glucuronide ( ).
Enzyme Kinetics (Amitriptyline):
Enzyme | Reaction | K<sub>m</sub> (µM) | V<sub>max</sub> (pmol/min/pmol) |
---|---|---|---|
CYP2C19 | Demethylation | 12.3 | 4.7 |
CYP2D6 | Hydroxylation | 8.9 | 3.1 |
Analytical Characterization
Methods validated for amitriptyline (e.g., HPLC, LC-MS) can be adapted for chlorinated analogs ( ):
-
HPLC Conditions :
Robustness Data (Amitriptyline HCl):
Parameter | Variation | Retention Time (min) | Peak Area |
---|---|---|---|
Flow Rate | ±0.2 mL/min | 2.48–2.50 | 1,063,950–1,072,653 |
Temperature | ±5°C | 2.48–2.50 | 1,062,198–1,084,297 |
Stability and Reactivity
Q & A
Basic Research Questions
Q. How can I design a focused research question to investigate the pharmacological properties of 1-Chloro-amitriptyline?
- Methodological Answer : Use the PICO framework (Population, Intervention/Exposure, Comparison, Outcome) to structure your question. For example:
- Population: In vitro neuronal cell models.
- Intervention: this compound at varying concentrations.
- Comparison: Native amitriptyline or a control compound.
- Outcome: Changes in serotonin reuptake inhibition (quantified via radioligand binding assays).
Ensure feasibility by aligning with accessible resources (e.g., HPLC for quantification) .
Q. What experimental protocols ensure reproducibility in synthesizing this compound?
- Methodological Answer : Follow IUPAC guidelines for organic synthesis. Document reaction conditions (temperature, solvent purity, catalyst ratios) and characterize intermediates via NMR and mass spectrometry. Include step-by-step procedures in supplementary materials, as recommended by the Beilstein Journal of Organic Chemistry . Validate purity using HPLC with a reference standard, as outlined in pharmacopeial monographs .
Q. How do I validate the analytical methods used to quantify this compound in biological matrices?
- Methodological Answer : Perform ICH Q2(R1)-compliant validation (linearity, accuracy, precision, LOD/LOQ). For example:
- Use spike-and-recovery experiments in plasma with internal standards (e.g., deuterated analogs).
- Cross-validate results with LC-MS/MS for specificity .
Q. What statistical approaches are appropriate for analyzing dose-response data in preclinical studies of this compound?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve ) to estimate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to avoid overreliance on p-values .
Q. How can I conduct a systematic literature review on this compound’s metabolic pathways?
- Methodological Answer : Follow PRISMA guidelines to screen studies. Use databases like PubMed/Scopus with keywords: "this compound AND metabolism AND (cytochrome P450 OR pharmacokinetics)". Extract data into a standardized table (e.g., species, metabolic enzymes, half-life) and assess study quality via Cochrane risk-of-bias tools .
Advanced Research Questions
Q. How do I address heterogeneity in meta-analyses of this compound’s efficacy across preclinical studies?
- Methodological Answer : Quantify heterogeneity using I² statistics and tau² . If I² > 50%, perform subgroup analyses (e.g., species, dosage ranges) or meta-regression to identify moderators. Use random-effects models to account for between-study variance . For conflicting results, apply sensitivity analyses by excluding high-risk-of-bias studies .
Q. What strategies optimize the selectivity of this compound derivatives in receptor-binding assays?
- Methodological Answer : Use structure-activity relationship (SAR) studies with molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities. Synthesize analogs with halogen substitutions at specific positions and test against off-target receptors (e.g., histamine H₁). Validate selectivity via competitive binding assays .
Q. How can I resolve contradictions in reported toxicological profiles of this compound?
- Methodological Answer : Replicate key studies under standardized conditions (OECD guidelines). Compare results using Bland-Altman plots to assess systematic biases. Investigate potential confounding factors (e.g., solvent choice in cell viability assays) .
Q. What experimental design principles minimize variability in behavioral studies of this compound?
- Methodological Answer : Implement block randomization and blinded scoring. Control environmental variables (light/dark cycles, noise) in animal studies. Use positive/negative controls (e.g., imipramine for antidepressant activity) and report effect sizes with 95% CIs .
Q. How do I integrate computational chemistry and experimental data to predict this compound’s metabolic stability?
- Methodological Answer : Combine in silico predictions (e.g., SwissADME for CYP450 interactions) with in vitro microsomal assays. Validate predictions using LC-MS to identify major metabolites. Apply machine learning models (e.g., random forests) to correlate molecular descriptors with metabolic half-lives .
Comparison with Similar Compounds
Structural Comparison
The structural differences between 1-Chloro-amitriptyline and related compounds are summarized in Table 1 .
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Amitriptyline HCl | C₂₀H₂₃N·HCl | 313.87 | Parent compound; no halogen substitution |
This compound | C₂₀H₂₂ClN·HCl* | ~348.32* | Chlorine at 1-position of the tricyclic ring |
Amitriptyline Related Compound A | C₂₀H₂₅NO | 295.42 | Hydroxyl group at 5-position (dibenzosuberone derivative) |
Amitriptyline Related Compound B | C₂₀H₂₅NO | 295.42 | 5-[3-(dimethylamino)propyl] dihydroxy derivative |
Nortriptyline | C₁₉H₂₁N·HCl | 299.84 | N-demethylated metabolite of amitriptyline |
*Inferred based on amitriptyline’s structure with a chlorine substitution .
Key Observations :
- The chlorine atom in this compound increases its molecular weight by ~34.45 g/mol compared to amitriptyline.
- Unlike Related Compounds A and B (oxidation/hydroxylation products), this compound retains the tricyclic core but with halogenation, which enhances electronegativity and steric effects .
Pharmacological and Membrane Interaction Profiles
Studies using optical (fluorescence, light scattering) and calorimetric techniques reveal that this compound, like amitriptyline, interacts predominantly with the polar head groups of dipalmitoylphosphatidylcholine (DPPC) bilayers. However, its chlorine substituent may subtly alter binding kinetics due to increased electron-withdrawing effects.
Comparison with Other Cationic Amphiphiles :
- Amitriptyline : Binds via electrostatic interactions with phospholipid head groups; moderate lipophilicity.
Pharmacokinetic and Metabolic Considerations
- Metabolism: Chlorinated compounds often exhibit slower hepatic clearance due to reduced cytochrome P450 (CYP2D6/CYP2C19) metabolism. This contrasts with amitriptyline, which undergoes rapid demethylation to nortriptyline .
- Half-Life : Predicted to be longer than amitriptyline’s 10–28 hours, owing to chlorine’s metabolic stability.
- Bioavailability : Similar to amitriptyline (~30–60%) due to comparable solubility and absorption mechanisms .
Preparation Methods
Synthetic Routes to 1-Chloro-Amitriptyline
Flow Chemistry Approaches
Modern synthetic methodologies increasingly adopt continuous flow systems to enhance reaction efficiency and safety. A pivotal study demonstrated the synthesis of amitriptyline via inductive heating in a steel bead-packed reactor . While this method specifically targeted amitriptyline, it provides a foundational framework for adapting chlorinated analogs.
The protocol involves two critical stages:
-
Carbinol Intermediate Formation : A carbinol precursor (compound 15 ) is synthesized under superheating conditions (200°C) in a 0.3 mL steel reactor, achieving complete conversion within 30 seconds .
-
Dehydration and Cyclization : The intermediate undergoes acid-catalyzed dehydration using HCl in isopropanol, yielding amitriptyline hydrochloride .
For this compound, introducing chlorine early in the synthesis—either via chlorinated starting materials or electrophilic aromatic substitution—could modify this pathway. For instance, substituting the carbinol precursor with a chlorinated variant (e.g., 1-chloro-dibenzosuberone) may direct the synthesis toward the desired product.
Table 1: Key Reaction Parameters for Amitriptyline Synthesis
Parameter | Value |
---|---|
Reactor Volume | 0.3 mL (steel beads) |
Temperature | 200°C |
Residence Time | 30 seconds |
Catalyst | None (thermal activation) |
Final Yield | 71% (after recrystallization) |
Chlorination Strategies in Tricyclic Systems
Electrophilic chlorination of amitriptyline’s aromatic ring represents a direct route to this compound. However, regioselectivity challenges necessitate careful optimization:
-
Friedel-Crafts Chlorination : Using AlCl3 as a Lewis catalyst with Cl2 or SO2Cl2 could introduce chlorine at the 1-position.
-
Directed Ortho-Metalation : Employing lithiation (e.g., with n-BuLi) followed by quenching with Cl+ sources (e.g., NCS) may enhance regiocontrol .
Notably, flow chemistry systems mitigate risks associated with exothermic chlorination reactions. For example, a telescoped synthesis of tamoxifen analogs utilized in-line quenching and real-time monitoring to handle reactive intermediates , a strategy transferable to chlorination steps.
Compounding and Formulation Considerations
Base Selection for Topical Preparations
While this compound’s topical applications remain unexplored, studies on amitriptyline HCl formulations provide insights into solubility and stability. Compounding with Lipoderm base, Emollient Cream, or Mediflo 30 PLO gel demonstrated pH-dependent release kinetics :
Table 2: Release Profiles of Amitriptyline from Compounding Bases
Base | Steady-State Flux (µg/cm²/hr) | Lag Time (hr) |
---|---|---|
Lipoderm | 12.3 ± 1.2 | 1.8 ± 0.3 |
Emollient Cream | 8.9 ± 0.7 | 2.5 ± 0.4 |
Mediflo 30 PLO Gel | 15.6 ± 2.1 | 1.2 ± 0.2 |
These data suggest that Mediflo 30 PLO gel maximizes permeation efficiency, a critical factor for transdermal delivery of this compound.
Analytical Method Development
Chromatographic Validation
A validated HPLC method for amitriptyline and chlordiazepoxide separation offers a template for analyzing this compound . Key parameters include:
-
Column : C18 (250 × 4.6 mm, 5 µm)
-
Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0) (60:40 v/v)
-
Detection : UV at 254 nm
Table 3: Method Validation Metrics for Amitriptyline
Parameter | Value |
---|---|
Linearity (R²) | 0.99 |
Recovery (%) | 99–101 |
LOD | 0.1 µg/mL |
LOQ | 0.3 µg/mL |
Adapting this protocol for this compound would require adjusting mobile phase ratios to account for altered polarity from the chlorine substituent.
Physicochemical Properties
Molecular Characteristics
PubChem data for this compound highlight its structural features :
-
Molecular Weight : 311.8 g/mol
-
XLogP3 : 5.2 (predicted)
-
Hydrogen Bond Donors : 1
The chlorine atom increases lipophilicity compared to amitriptyline (XLogP3 = 4.7), potentially enhancing blood-brain barrier penetration.
Properties
Molecular Formula |
C20H22ClN |
---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
3-(7-chloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenylidene)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C20H22ClN/c1-22(2)14-6-10-17-16-8-4-3-7-15(16)12-13-19-18(17)9-5-11-20(19)21/h3-5,7-11H,6,12-14H2,1-2H3 |
InChI Key |
CMGZPJIHOZMOKL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC=C1C2=C(CCC3=CC=CC=C31)C(=CC=C2)Cl |
Origin of Product |
United States |
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